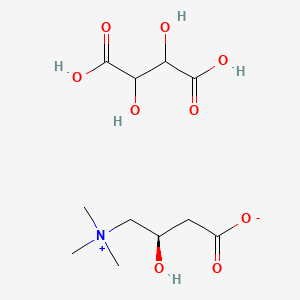
L-carnitine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydroxybutanedioic acid and (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate are organic compounds with significant roles in various scientific fieldsIt is a white, crystalline organic acid that is diprotic and aldaric in nature . (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, on the other hand, is a derivative of butanoic acid with a trimethylazaniumyl group, which imparts unique properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
2,3-dihydroxybutanedioic acid can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the desired product is obtained .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate can be synthesized through the esterification of (3R)-3-hydroxybutanoic acid with trimethylamine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid involves the fermentation of glucose by specific strains of fungi, such as Aspergillus niger. The fermentation process is optimized to maximize yield and purity of the product .
化学反应分析
Types of Reactions
2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form oxalic acid and reduced to produce succinic acid . Esterification of 2,3-dihydroxybutanedioic acid with alcohols results in the formation of tartaric esters .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate primarily undergoes substitution reactions due to the presence of the trimethylazaniumyl group. It can react with nucleophiles to form substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Esterification: Alcohols in the presence of sulfuric acid.
Major Products
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of 2,3-dihydroxybutanedioic acid: Succinic acid.
Esterification of 2,3-dihydroxybutanedioic acid: Tartaric esters.
科学研究应用
2,3-dihydroxybutanedioic acid is widely used in the food industry as an antioxidant and acidulant. It is also employed in the pharmaceutical industry for the resolution of racemic mixtures and as a chiral building block in organic synthesis .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate has applications in medicinal chemistry as a precursor for the synthesis of various bioactive compounds. It is also used in the development of novel materials with unique properties .
作用机制
2,3-dihydroxybutanedioic acid acts as a Bronsted acid, donating protons to acceptor molecules. This property is utilized in various chemical reactions and industrial processes .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate exerts its effects through interactions with nucleophiles, leading to the formation of substituted derivatives. The trimethylazaniumyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Succinic acid: A dicarboxylic acid similar to 2,3-dihydroxybutanedioic acid but lacks hydroxyl groups.
Malic acid: Contains one hydroxyl group and two carboxyl groups, similar to 2,3-dihydroxybutanedioic acid.
Citric acid: Contains three carboxyl groups and one hydroxyl group, making it more acidic than 2,3-dihydroxybutanedioic acid.
Uniqueness
2,3-dihydroxybutanedioic acid is unique due to its diprotic nature and the presence of two hydroxyl groups, which impart distinct chemical properties. (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is unique due to the presence of the trimethylazaniumyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZALONVQKUWRRY-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole](/img/structure/B8138486.png)
![5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid](/img/structure/B8138490.png)
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B8138496.png)
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8138497.png)
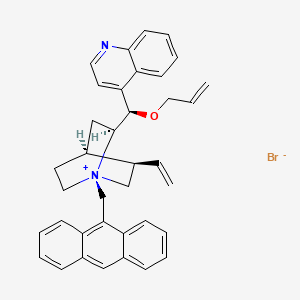
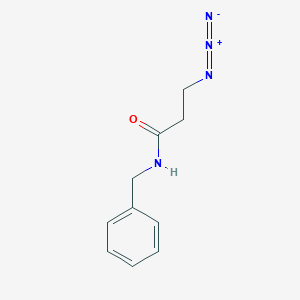
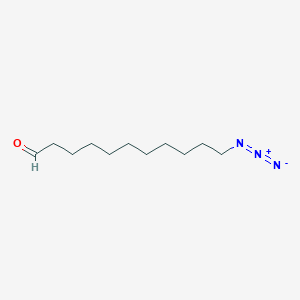
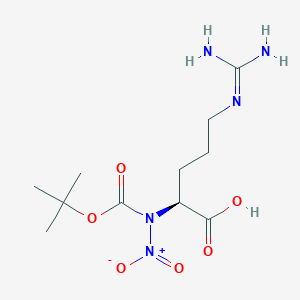
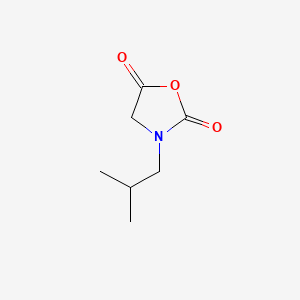
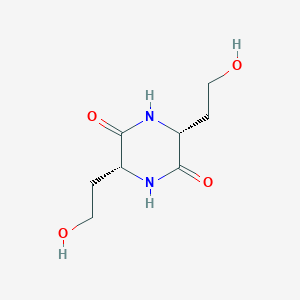
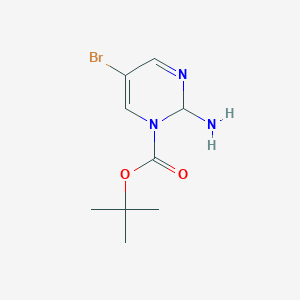
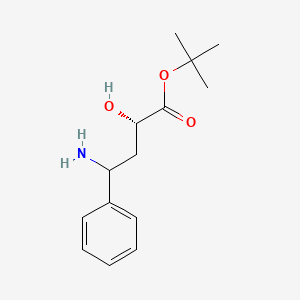
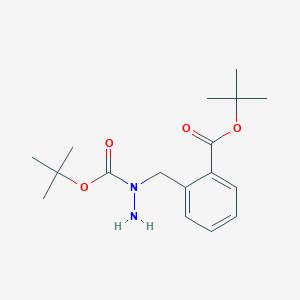
![2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8138570.png)
